Divergent nNOS Inhibitory Potency Defines a Distinct Scaffold
Methyl 2-(4-chloro-2-nitrophenoxy)benzoate exhibits potent inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM in rat brain homogenates [1]. This activity profile starkly contrasts with its structural relative, a 4-chloro-2-nitrophenoxy derivative, which shows no significant nNOS inhibition at concentrations up to 10,000 nM [2]. This difference underscores the critical role of the specific benzoate ester and its substitution pattern in determining target engagement.
| Evidence Dimension | Enzyme Inhibition (nNOS) |
|---|---|
| Target Compound Data | IC50 = 110 nM |
| Comparator Or Baseline | 4-chloro-2-nitrophenoxy analog (no inhibition) |
| Quantified Difference | >90-fold difference in potency |
| Conditions | Rat brain nNOS inhibition assay (oxyhemoglobin method) |
Why This Matters
This substantial potency difference validates the compound's utility as a selective tool for probing nNOS in neurological research, where other close analogs are ineffective.
- [1] BindingDB. (n.d.). BDBM50209245 (CHEMBL247378): Inhibition of nNOS. Retrieved April 15, 2026. View Source
- [2] ChEMBL. (n.d.). CHEMBL247378. Retrieved April 15, 2026. View Source
